molecular formula C12H18N2O2 B14733473 n-[2-(2-Nitrophenyl)ethyl]butan-1-amine CAS No. 5339-14-0

n-[2-(2-Nitrophenyl)ethyl]butan-1-amine

Cat. No.: B14733473
CAS No.: 5339-14-0
M. Wt: 222.28 g/mol
InChI Key: LHQGMHIIAQZMCI-UHFFFAOYSA-N
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Description

N-[2-(2-Nitrophenyl)ethyl]butan-1-amine ( 5339-14-0) is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This nitrophenyl ethylamine derivative serves as a valuable building block in organic synthesis and pharmaceutical research. Compounds with this structural motif, featuring a phenethylamine backbone substituted with a nitro group and an alkylamine chain, are of significant interest in medicinal chemistry for the exploration of biologically active molecules . Researchers utilize this compound as a key intermediate in the synthesis and development of more complex structures. The primary application of this amine is its role as a versatile synthetic intermediate. Its molecular structure, which includes both aromatic nitro and aliphatic amine functional groups, makes it a suitable precursor for further chemical transformations, including reduction to the corresponding aniline or incorporation into larger molecular frameworks. It is strictly for use in laboratory research and is a crucial component in the development of novel chemical entities. Please Note: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, and it is not for human use.

Properties

CAS No.

5339-14-0

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[2-(2-nitrophenyl)ethyl]butan-1-amine

InChI

InChI=1S/C12H18N2O2/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)14(15)16/h4-7,13H,2-3,8-10H2,1H3

InChI Key

LHQGMHIIAQZMCI-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Reduction of 2-(2-Nitrophenyl)acetonitrile

The most widely reported method involves borane-mediated reduction of 2-(2-nitrophenyl)acetonitrile. Warner-Lambert’s protocol (2004) achieves quantitative yields by refluxing the nitrile with borane-dimethylsulfide (BMS) complex in tetrahydrofuran (THF):

  • Reaction Setup :

    • 2-(2-Nitrophenyl)acetonitrile (42 mmol) in THF (120 mL)
    • BMS (96 mmol, 2M in THF) added at 0°C
    • Refluxed for 8 hours, followed by methanol quenching.
  • Workup :

    • Solvent removal under vacuum
    • Methanol reflux (1 h) to eliminate borane adducts
    • Final isolation yields pure amine (7.0 g, 100%).

Key Advantages :

  • No chromatography required due to high purity
  • Scalable to multi-gram quantities.

In Situ Borane Generation for Nitrile Reduction

A patent by WO2019081972A1 (2018) describes in situ borane synthesis using NaBH4 and BF3·Et2O, adaptable for 2-nitrophenyl derivatives:

  • Reagent Ratios :

    • NaBH4 : BF3·Et2O = 3 : 4 (molar excess ensures complete nitrile conversion).
  • Procedure :

    • 4-Nitrobenzyl cyanide (analogous substrate) in THF
    • Borane generated at 25–40°C without external heating
    • Stirring for 1 h post-addition.

Optimization Insights :

  • 2-Methyl-THF or diethylene glycol dibutylether as alternative solvents
  • Anisole improves extraction efficiency.

Mechanochemical Solvent-Free Synthesis

Ball-Milling Approach

The Royal Society of Chemistry (2019) reports a solvent-free SNAr reaction using a SPEX 8000M mixer/mill:

  • Conditions :

    • 1-Fluoro-2-nitrobenzene (10 mmol)
    • Piperidine (15 mmol)
    • Al2O3 (15 g) as grinding auxiliary
    • Milling at 15 Hz for 1 h.
  • Purification :

    • Silica gel chromatography (n-heptane/EtOAc 8:2)
    • 91% isolated yield with >99% purity.

Environmental Benefits :

  • Eliminates solvent waste
  • Reduces reaction time to 1 h vs. 8–24 h for solution-phase methods.

Purification and Isolation Strategies

Mandelate Salt Formation

WO2019081972A1 isolates amines as mandelate salts to enhance purity:

  • Procedure :

    • Crude amine dissolved in THF
    • (R)-mandelic acid added stoichiometrically
    • Crystallization at 4°C yields >99% pure salt.
  • Advantages :

  • Reduces impurities (e.g., unreacted nitrile) to <0.1%
  • Direct use in subsequent amidation without freebase conversion.

Silica Gel Vacuum Filtration

Post-mechanochemical reactions employ silica gel filtration:

  • Powdery residue mixed with silica
  • Vacuum-assisted elution removes byproducts
  • Yields >90% with minimal loss.

Comparative Analysis of Synthetic Methods

Method Yield Time Purity Scalability
BMS Reduction 100% 9 h >95% Multi-gram
In Situ Borane 85–91% 2 h >99% Industrial
Mechanochemical 91% 1 h >99% Lab-scale

Trade-offs :

  • BMS : High yields but requires strict temperature control
  • In Situ Borane : Faster but demands precise reagent ratios
  • Mechanochemical : Eco-friendly yet limited to small batches.

Physicochemical Properties

Property Value Source
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS Number 5339-14-0
SMILES CCCCNCCC1=CC=CC=C1N+[O-]

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Nitrophenyl)ethyl]butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-Nitrophenyl)ethyl]butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Nitrophenyl)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Implications

  • Synthetic Utility : The nitro group in this compound may facilitate further functionalization (e.g., reduction to amines or participation in cycloaddition reactions) .
  • Thermal Stability : Analogous compounds like N-tritylethane-1,2-diamine undergo stability testing at acidic pH, implying that the target compound’s nitro group could enhance stability under similar conditions .

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